Cas no 70766-54-0 (Phenol,4,6-bis(1,1-dimethylethyl)-2,3-dimethyl-)

Phenol,4,6-bis(1,1-dimethylethyl)-2,3-dimethyl- structure
70766-54-0 structure
Product Name:Phenol,4,6-bis(1,1-dimethylethyl)-2,3-dimethyl-
CAS No:70766-54-0
MF:C16H26O
MW:234.377045154572
CID:564248
PubChem ID:116870
Update Time:2025-04-19

Phenol,4,6-bis(1,1-dimethylethyl)-2,3-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol,4,6-bis(1,1-dimethylethyl)-2,3-dimethyl-
    • 4,6-ditert-butyl-2,3-dimethylphenol
    • 4,6-di-tert-butyl-2,3-xylenol
    • 2,3-Dimethyl-4,6-di-tert-butylphenol
    • 4,6-di-tert-butyl-2,3-dimethylphenol
    • Phenol, 4,6-bis(1,1-dimethylethyl)-2,3-dimethyl-
    • Q65653547
    • 2,3-Xylenol, 4,6-di-tert-butyl-
    • EINECS 274-857-6
    • 2,4-Di-tert-butyl-5,6-dimethyl phenol
    • DTXSID4072152
    • SCHEMBL8657615
    • NS00037111
    • 70766-54-0
    • 4,6-Bis(1,1-dimethylethyl)-2,3-dimethylphenol
    • H8X3U95SYN
    • Inchi: 1S/C16H26O/c1-10-11(2)14(17)13(16(6,7)8)9-12(10)15(3,4)5/h9,17H,1-8H3
    • InChI Key: YYJBEOVFNCROQM-UHFFFAOYSA-N
    • SMILES: OC1C(C)=C(C)C(=CC=1C(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 234.19848
  • Monoisotopic Mass: 234.198365449g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 9
  • XLogP3: 5.6
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

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